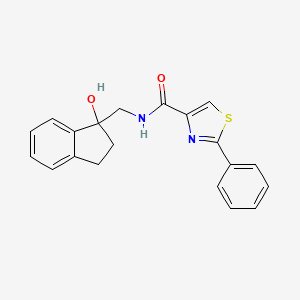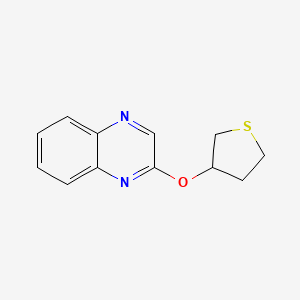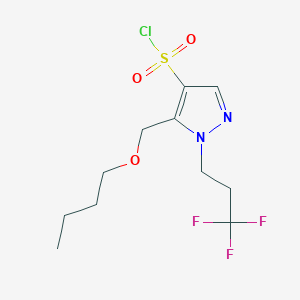
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similar synthetic strategies could be applicable to the compound of interest, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, 1H NMR, ESR, and mass spectral data. Additionally, crystal structures are determined to elucidate the precise molecular geometry, as seen in the case of several indazole carboxamide derivatives . These methods would be essential for confirming the structure of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide".
Chemical Reactions Analysis
The reactivity of the synthesized compounds is influenced by their functional groups and molecular structure. For example, the presence of a phenolic hydroxyl group in 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide allows for keto-enol tautomerism, which is significant in the binding of the ligand to metal ions . The chemical behavior of the compound of interest would similarly depend on its functional groups, such as the hydroxyl group and the thiazole moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, including their thermal stability and solubility, are assessed using techniques like thermal gravimetric analysis (TGA). The ligand's binding properties, such as bidentate ON sites binding, are also investigated . The antitumor and antimicrobial activities of these compounds are evaluated in vitro, providing insights into their potential therapeutic applications. The physical and chemical properties of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide" would need to be analyzed similarly to understand its stability, reactivity, and biological relevance.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant portion of the research on related compounds involves their synthesis and characterization, aiming to understand their chemical properties and potential as building blocks in various chemical syntheses. For instance, compounds with similar structures have been synthesized through complex chemical reactions, and their structures have been elucidated using a variety of analytical techniques. These studies often explore the potential of these compounds to act as ligands in metal complexes, which can exhibit interesting electronic, magnetic, and catalytic properties due to their coordination with metal ions (Karabasannavar et al., 2017).
Antimicrobial and Antifungal Activity
Research has also focused on evaluating the antimicrobial and antifungal properties of these compounds. The synthesis of metal complexes involving similar ligands has shown enhanced biological activity compared to the ligands alone. These activities are tested against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Karabasannavar et al., 2017).
Biological and Pharmacological Studies
Further applications extend to the pharmacological domain, where similar compounds are investigated for their potential in drug development. For example, the interaction with biological targets such as DNA or proteins is a crucial area of study, exploring mechanisms that could be exploited in cancer therapy or as antiviral agents. Studies might include DNA cleavage activities or the evaluation of cytotoxic effects against cancer cell lines, providing insights into their therapeutic potential (Karabasannavar et al., 2017).
Anticancer Evaluation
The anticancer potential of these compounds is another area of significant interest. Research often focuses on synthesizing new compounds and evaluating their effectiveness against various cancer cell lines. These studies aim to understand the compounds' mechanism of action, cytotoxicity levels, and selectivity towards cancer cells over normal cells. The development of metal complexes has shown promising results in terms of their anticancer activity, suggesting a pathway to novel cancer treatments (Rizk et al., 2021).
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18(17-12-25-19(22-17)15-7-2-1-3-8-15)21-13-20(24)11-10-14-6-4-5-9-16(14)20/h1-9,12,24H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFWDWIOHDSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)
![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)

![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3019728.png)


![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)
![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)